Regulatory Identity: Certified Edoxaban Impurity Reference Standard (Iodo) vs. Active Pharmaceutical Intermediate (Bromo)
The (1S,4S,5S)-stereoisomer of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS 123536-66-3) is explicitly designated and supplied as Edoxaban Impurity 146, a certified reference standard for analytical method development and regulatory filings (ANDA/DMF) [1]. In contrast, its bromo counterpart, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS 139893-81-5), is the key active pharmaceutical intermediate in the commercial manufacturing process of Edoxaban [2].
| Evidence Dimension | Designated Role in Edoxaban Drug Substance Supply Chain |
|---|---|
| Target Compound Data | Certified Impurity Reference Standard (Edoxaban Impurity 146); Supplied with detailed characterization for regulatory use [1] |
| Comparator Or Baseline | Active Pharmaceutical Intermediate; Used as a key starting material for bulk drug synthesis [2] |
| Quantified Difference | Distinct regulatory and functional roles: analytical reference material versus bulk synthesis intermediate. |
| Conditions | Pharmaceutical quality control and regulatory submission context (ANDA, DMF) |
Why This Matters
For analytical development and quality control laboratories, procuring the compound certified as an impurity standard is essential for method validation and regulatory compliance, whereas the bromo analog is intended for large-scale synthesis and is not a suitable substitute for impurity profiling.
- [1] SynZeal. Edoxaban Impurity 146 (CAS 123536-66-3). Retrieved from https://www.synzeal.com/en/edoxaban-impurity-146. View Source
- [2] European Patent Office. EP 2922833 A1 20150930 - PROCESS FOR THE PREPARATION OF (1S,4S,5S)-4-BROMO-6-OXABICYCLO[3.2.1]OCTAN-7-ONE. Retrieved from http://data.epo.org/gpi/EP2922833A1. View Source
